2,6-Dibromo-4-cyanophenyl 2-phenoxyacetate
Description
2,6-Dibromo-4-cyanophenyl 2-phenoxyacetate is a halogenated aromatic ester characterized by a central phenyl ring substituted with bromine atoms at the 2- and 6-positions, a cyano group at the 4-position, and an ester-linked phenoxyacetate moiety. This compound’s structure imparts unique electronic and steric properties, making it relevant in fields such as agrochemicals, pharmaceuticals, or materials science (exact applications depend on further research). Its molecular formula is C₁₅H₈Br₂NO₃, with a molecular weight of 427.04 g/mol.
Properties
IUPAC Name |
(2,6-dibromo-4-cyanophenyl) 2-phenoxyacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Br2NO3/c16-12-6-10(8-18)7-13(17)15(12)21-14(19)9-20-11-4-2-1-3-5-11/h1-7H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUJSYURQPMZTNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)OC2=C(C=C(C=C2Br)C#N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Br2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dibromo-4-cyanophenyl 2-phenoxyacetate typically involves a multi-step process:
Bromination: The starting material, 4-cyanophenyl 2-phenoxyacetate, undergoes bromination using bromine (Br2) in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is carried out at a controlled temperature to ensure selective bromination at the 2 and 6 positions on the benzene ring.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and automated systems may be employed to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2,6-Dibromo-4-cyanophenyl 2-phenoxyacetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation Reactions: The phenoxyacetate moiety can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C).
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Major Products
Substitution: Formation of derivatives with different functional groups replacing the bromine atoms.
Reduction: Conversion of the cyano group to an amine.
Oxidation: Formation of carboxylic acids from the phenoxyacetate moiety.
Scientific Research Applications
2,6-Dibromo-4-cyanophenyl 2-phenoxyacetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can serve as a building block for the development of new materials and compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It may act as a lead compound for drug discovery and development.
Medicine: Explored for its potential therapeutic applications. Its derivatives may be studied for their pharmacological effects and mechanisms of action.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and pharmaceuticals. It may also be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2,6-Dibromo-4-cyanophenyl 2-phenoxyacetate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The bromine atoms and cyano group can participate in various interactions, including hydrogen bonding, van der Waals forces, and covalent bonding. These interactions can modulate the activity of target molecules and pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Table 1: Comparison of Key Structural Features and Molecular Data
Substituent Effects on Reactivity and Stability
- Halogen vs. Alkoxy Substitutions: The bromine atoms in this compound contribute to higher molecular weight and increased lipophilicity compared to fluorine- or methoxy-substituted analogs (e.g., compounds in and ). Methoxy groups (OCH₃) in and donate electron density via resonance, creating electron-rich aromatic systems. This contrasts sharply with the electron-deficient ring in the target compound due to the cyano group (CN), which may influence reactivity in nucleophilic environments .
- Steric and Crystallographic Considerations: The 2,6-dibromo substitution imposes significant steric hindrance, likely affecting crystal packing and solubility. Tools like Mercury CSD (used for crystal structure visualization ) and SHELXL (for crystallographic refinement ) are critical for analyzing such properties.
Research Findings and Limitations
- Synthetic Challenges: Introducing bromine and cyano groups requires harsh conditions (e.g., bromination with Br₂ or electrophilic cyanidation), whereas methoxy and fluorine substitutions (as in ) are typically achieved via milder nucleophilic routes.
- Data Gaps :
Biological Activity
2,6-Dibromo-4-cyanophenyl 2-phenoxyacetate (CAS Number: 391229-22-4) is an organic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a molecular formula of C15H9Br2NO3, characterized by:
- Two bromine atoms at the 2 and 6 positions on a benzene ring.
- A cyano group (−C≡N) which contributes to its reactivity.
- A phenoxyacetate moiety , enhancing its solubility and biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, making it a candidate for further exploration in drug development against bacterial infections.
- Anticancer Potential : The compound has been investigated for its potential anticancer properties. It may inhibit cell proliferation in various cancer cell lines.
The biological activity of this compound is hypothesized to involve interaction with specific molecular targets such as enzymes and receptors. The presence of bromine atoms and the cyano group allows for:
- Hydrogen bonding and van der Waals interactions , which can modulate enzyme activity.
- Potential covalent bonding with target proteins, influencing their function.
Anticancer Activity
A study assessed the anticancer effects of various compounds similar to this compound. The results indicated significant inhibition rates against several cancer cell lines:
| Compound | Cell Line | Inhibition Rate (%) | IC50 (μM) |
|---|---|---|---|
| Compound A | A549 | 99.07 | 8.99 |
| Compound B | HepG2 | 98.61 | 6.92 |
| Compound C | DU145 | 99.93 | 7.89 |
| Compound D | MCF7 | 100.39 | 8.26 |
These findings suggest that derivatives of this compound may be effective in targeting cancer cells through mechanisms such as cell cycle arrest and apoptosis induction.
Antimicrobial Studies
In addition to anticancer properties, the compound's antimicrobial efficacy was evaluated against various pathogens. Results showed varying degrees of inhibition, indicating potential as an antimicrobial agent:
| Pathogen | Minimum Inhibitory Concentration (MIC) (μg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These data highlight the compound's potential utility in treating infections caused by resistant bacterial strains.
Case Studies
- Case Study on Anticancer Activity : A research team conducted in vitro studies on HepG2 liver cancer cells treated with increasing concentrations of the compound. Flow cytometry analysis revealed that treatment led to significant S-phase arrest in the cell cycle, indicating a mechanism for growth inhibition.
- Case Study on Antimicrobial Efficacy : An investigation into the antimicrobial properties demonstrated that formulations containing this compound effectively reduced bacterial load in infected models, suggesting practical applications in infectious disease management.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
